molecular formula C19H19F3N2O2 B10975937 2-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

2-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Cat. No.: B10975937
M. Wt: 364.4 g/mol
InChI Key: NMNPMUHZJJBCCQ-UHFFFAOYSA-N
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Description

2-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone is a complex organic compound with the molecular formula C19H19F3N2O2. This compound is characterized by the presence of a phenoxy group, a trifluoromethyl-substituted phenyl group, and a piperazine ring. It is known for its significant applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone is unique due to the presence of both a piperazine ring and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H19F3N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-phenoxy-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)15-5-4-6-16(13-15)23-9-11-24(12-10-23)18(25)14-26-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2

InChI Key

NMNPMUHZJJBCCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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